molecular formula C9H17NO B14185411 3-Ethyl-N,N-dimethylpent-2-enamide CAS No. 922177-51-3

3-Ethyl-N,N-dimethylpent-2-enamide

Cat. No.: B14185411
CAS No.: 922177-51-3
M. Wt: 155.24 g/mol
InChI Key: FBQMJCWLFWTYIV-UHFFFAOYSA-N
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Description

3-Ethyl-N,N-dimethylpent-2-enamide is a chemical compound with the molecular formula C9H17NO It is a tertiary amide with a structure that includes a pent-2-enamide backbone substituted with ethyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-N,N-dimethylpent-2-enamide typically involves the reaction of 3-ethylpent-2-enoyl chloride with N,N-dimethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3-ethylpent-2-enoyl chloride+N,N-dimethylamineThis compound+HCl\text{3-ethylpent-2-enoyl chloride} + \text{N,N-dimethylamine} \rightarrow \text{this compound} + \text{HCl} 3-ethylpent-2-enoyl chloride+N,N-dimethylamine→this compound+HCl

The reaction is usually conducted in an inert solvent such as dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification of the final product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-N,N-dimethylpent-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can react with the carbonyl group under acidic or basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

3-Ethyl-N,N-dimethylpent-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-N,N-dimethylpent-2-enamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylacetamide: Similar in structure but lacks the ethyl group.

    N,N-Dimethylformamide: Similar amide structure but with a formyl group instead of the pent-2-enamide backbone.

    N,N-Diethylacetamide: Similar but with ethyl groups instead of methyl groups.

Uniqueness

3-Ethyl-N,N-dimethylpent-2-enamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both ethyl and dimethyl groups provides distinct steric and electronic properties compared to similar compounds.

Properties

CAS No.

922177-51-3

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

3-ethyl-N,N-dimethylpent-2-enamide

InChI

InChI=1S/C9H17NO/c1-5-8(6-2)7-9(11)10(3)4/h7H,5-6H2,1-4H3

InChI Key

FBQMJCWLFWTYIV-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC(=O)N(C)C)CC

Origin of Product

United States

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